N-Methyl-5-nitro-6-isoquinolinamine
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Overview
Description
N-Methyl-5-nitro-6-isoquinolinamine: is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.20 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-5-nitro-6-isoquinolinamine can be synthesized from 6-Methoxyisoquinoline through a series of chemical reactions . The synthesis involves nitration, methylation, and amination steps under controlled conditions to achieve the desired product.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-5-nitro-6-isoquinolinamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-Methyl-5-nitro-6-isoquinolinamine has shown promising potential in various scientific research applications, including:
Anti-Cancer Agents: Studies have explored its use as an anti-cancer agent due to its ability to generate reactive oxygen species and induce DNA alkylation.
Hypoxia-Selective Cytotoxins: The compound has been investigated for its hypoxia-selective cytotoxic properties, making it a potential candidate for targeting hypoxic tumor cells.
Proteomics Research: It is used in proteomics research applications to study protein interactions and functions.
Mechanism of Action
The mechanism of action of N-Methyl-5-nitro-6-isoquinolinamine involves the generation of reactive oxygen species and DNA alkylation. These processes lead to cellular damage and apoptosis, particularly in cancer cells. The compound targets specific molecular pathways involved in cell proliferation and survival, making it effective in inhibiting tumor growth.
Comparison with Similar Compounds
N-Methyl-5-nitro-6-isoquinolinamine analogues: These compounds share similar structural features and exhibit comparable biological activities.
6-Methylamino-5-nitroisoquinoline:
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively target hypoxic tumor cells and generate reactive oxygen species sets it apart from other similar compounds.
Properties
IUPAC Name |
N-methyl-5-nitroisoquinolin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-11-9-3-2-7-6-12-5-4-8(7)10(9)13(14)15/h2-6,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWXJTKVNSPTHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447666 |
Source
|
Record name | N-METHYL-5-NITRO-6-ISOQUINOLINAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147293-17-2 |
Source
|
Record name | N-Methyl-5-nitro-6-isoquinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147293-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-METHYL-5-NITRO-6-ISOQUINOLINAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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